
(4R,5S)-4,5-Dihydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4,5-Dihydroxypiperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of hydroxyl groups at the 4 and 5 positions of the piperidin-2-one ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxypiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a diketone or an epoxide, using chiral reducing agents. For example, the reduction of a diketone with a chiral borane complex can yield the desired dihydroxypiperidinone with high enantioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize chiral catalysts to achieve the desired stereochemistry. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4R,5S)-4,5-Dihydroxypiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups present in the molecule make it susceptible to oxidation reactions, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can further modify the compound to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions typically yield ketones or aldehydes, while reduction reactions can produce various alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
(4R,5S)-4,5-Dihydroxypiperidin-2-one has numerous applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and natural products. In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors. In medicine, derivatives of this compound have shown potential as therapeutic agents for various diseases .
Mechanism of Action
The mechanism of action of (4R,5S)-4,5-Dihydroxypiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the molecule can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (4R,5S)-4,5-Dihydroxypiperidin-2-one include other dihydroxypiperidinones and piperidine derivatives. Examples include (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol and (4R,5S)-dethiobiotin .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of hydroxyl groups at the 4 and 5 positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m1/s1 |
InChI Key |
RJRCRXCFFUVWAN-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CNC1=O)O)O |
Canonical SMILES |
C1C(C(CNC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


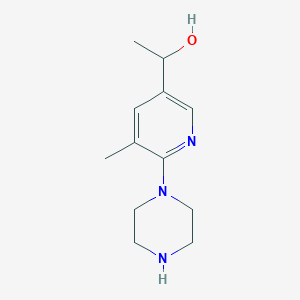
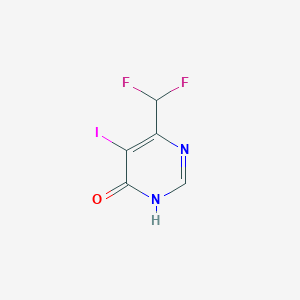
![2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11794297.png)
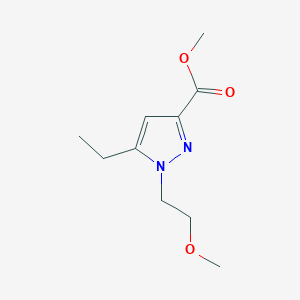
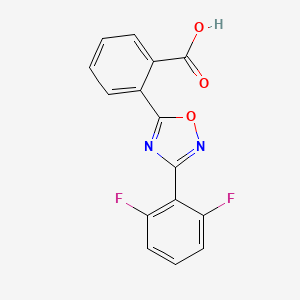

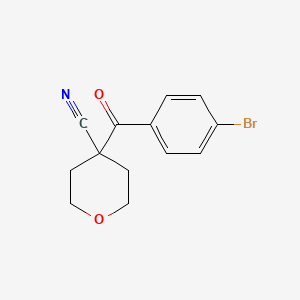
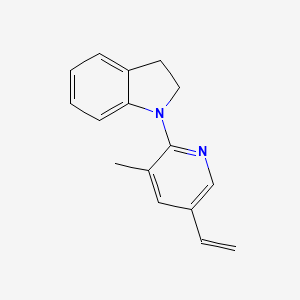

![Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)


